CDK2/Cyclin A Inhibition: Potency Advantage of the 3-Carbonitrile Motif
Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile chemotype, substitution at the 5- and 7-positions yields dramatic differences in CDK2/cyclin A inhibitory activity. A fully substituted derivative, 5-[(4-aminocyclohexyl)amino]-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, achieves an IC₅₀ of 30 nM in a radiometric assay [1]. In stark contrast, the less elaborated analog 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits an IC₅₀ of 1,500 nM—a 50-fold loss in potency [2]. This demonstrates that the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold, when appropriately functionalized, is capable of low-nanomolar target engagement, whereas incomplete substitution yields micromolar-level activity. 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as the optimal starting point to access the nanomolar potency space.
| Evidence Dimension | CDK2/cyclin A IC₅₀ (nM) |
|---|---|
| Target Compound Data | 30 nM (for fully substituted derivative containing 3-carbonitrile motif) |
| Comparator Or Baseline | 1,500 nM (5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, a partially substituted analog) |
| Quantified Difference | 50-fold more potent |
| Conditions | CDK2/cyclin A radiometric assay measuring [γ-³³P]-ATP incorporation into histone H1; pH 7.2; T = 2°C |
Why This Matters
For discovery programs targeting CDK2 or related kinases, this differential validates the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core as capable of nanomolar potency when fully elaborated, justifying its selection over alternative heterocyclic scaffolds.
- [1] BindingDB. BDBM24633: 5-[(4-aminocyclohexyl)amino]-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile — CDK2/cyclin A IC₅₀ = 30 nM. View Source
- [2] BindingDB. BDBM24632: 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile — CDK2/cyclin A IC₅₀ = 1,500 nM. View Source
